molecular formula C11H10N2O3 B1266969 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 91360-95-1

1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No. B1266969
CAS RN: 91360-95-1
M. Wt: 218.21 g/mol
InChI Key: BNYPOQLJBPNQOW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione and related derivatives often involves multistep reactions, including the functionalization of uracil derivatives. For example, 5-benzylidene-1,3-dimethylpyrimidine-2,4,6-triones can be obtained by heating hydrazones of 1,3-dimethyl-6-hydrazinouraciles in trifluoroacetic acid or aqueous ethanol in the presence of hydrochloric acid (Azev, Koptyaeva, & Pospelova, 2021).

Molecular Structure Analysis

The molecular structure of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione derivatives has been extensively studied through techniques like NMR, X-ray diffraction, and DFT calculations. For instance, the crystal structure and DFT studies of related pyrimidine derivatives have provided insights into their molecular conformation, hydrogen bonding, and electronic properties (Murugavel, Vijayakumar, Nagarajan, & Ponnuswamy, 2016).

Scientific Research Applications

Synthesis and Chemical Properties

  • Facile and Clean Synthesis : 1-Benzylpyrimidine-2,4,6(1H,3H,5H)-trione and its derivatives can be synthesized through a three-component reaction in aqueous media, utilizing aromatic aldehydes and Medrum's acid. This process highlights the structural impact of substituents from aromatic aldehydes on the product (Shi, Shi, & Rong, 2010).

  • Formation of Stable Derivatives : Silicon, germanium, and tin-containing derivatives of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione have been synthesized, demonstrating the compound's versatility in forming stable derivatives with various elements (Gordetsov et al., 2005).

  • Participation in Michael Reaction : This compound, with its CH-acidic centers, actively participates in Michael reactions, illustrating its nucleophilicity and reactivity in chemical synthesis (Erkin & Krutikov, 2009).

Biological Applications

  • Antitumor Activity : Novel derivatives of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione have shown promising antitumor activity, particularly against ovarian cancer and melanoma cells, highlighting its potential in oncological research (El-Deeb et al., 2010).

  • Photocatalytic Degradation Studies : The compound has been studied for its photocatalytic degradation in aqueous solutions, providing insights into its behavior under UV/TiO2 photocatalysis and its potential environmental impacts (Cao et al., 2013).

Pharmaceutical and Medicinal Chemistry

  • Non-Nucleoside HIV-1 Reverse Transcriptase Inhibitors : Derivatives of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione have been explored as potential non-nucleoside inhibitors of HIV-1 reverse transcriptase, indicating its potential use in antiviral therapies (Khalifa & Al-Omar, 2014).

  • Photovoltaic Conversion Efficiency in Dyes : This compound's derivatives have been investigated as acceptor groups in dye-sensitized solar cells (DSSCs), demonstrating its utility in improving photovoltaic efficiency (Gao et al., 2020).

Structural and Spectroscopic Analysis

  • Crystal Structure and DFT Studies : Detailed structural and theoretical studies, including X-ray diffraction and DFT calculations, have been conducted on derivatives of 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione, offering valuable information on their stability and tautomerism (Sharma et al., 2017).

  • Supramolecular Structures : Investigations into the supramolecular structures of various derivatives have been conducted, shedding light on molecular interactions, hydrogen-bonded chains, and fused rings (Rezende et al., 2005).

properties

IUPAC Name

1-benzyl-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O3/c14-9-6-10(15)13(11(16)12-9)7-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,12,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNYPOQLJBPNQOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)NC(=O)N(C1=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50296395
Record name 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione

CAS RN

91360-95-1
Record name 91360-95-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=109105
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-benzylpyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50296395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a suspension of 24.78 g (165 mmol) of benzylurea and 25 ml (165 mmol) of diethyl malonate in 84 ml of methanol, 40.2 ml (165 mmol) of a 4.1M sodium methylate solution was added at room temperature, followed by refluxing for 16 hours. After the reaction mixture was cooled, the solvent was distilled off. After the residue was dissolved in water and insoluble substances were filtered out, the filtrate was adjusted to pH 3-4 by adding concentrated hydrochloric acid. The resulting precipitate was collected by filtration, washed with water and n-hexane-diethyl ether and dried to yield 32.12 g (89.2%, white crystal) of the desired product.
Quantity
24.78 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
84 mL
Type
solvent
Reaction Step One

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